Methyl 2,2,2-trifluoroethyl oxalate

Übersicht

Beschreibung

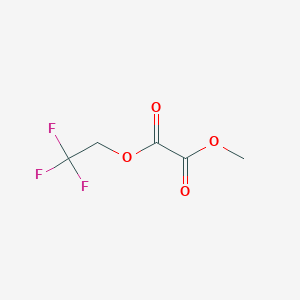

Methyl 2,2,2-trifluoroethyl oxalate is a chemical compound with the molecular formula C5H5F3O4 and a molecular weight of 186.09 g/mol . It is a liquid at room temperature and is known for its use in various chemical synthesis processes . The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2,2,2-trifluoroethyl oxalate can be synthesized through a parallel synthesis approach involving the reaction of methyl oxalate with 2,2,2-trifluoroethanol . The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to maintain consistent quality and output .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2,2,2-trifluoroethyl oxalate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride.

Major Products Formed:

Substitution Products: Various substituted oxalates.

Oxidation Products: Trifluoroacetic acid derivatives.

Reduction Products: Reduced oxalate esters.

Wissenschaftliche Forschungsanwendungen

Synthesis of Aliphatic Oxamides

Methyl 2,2,2-trifluoroethyl oxalate has been effectively used in the parallel synthesis of hindered aliphatic oxamides. This method involves the use of both methyl (2,2,2-trifluoroethyl) oxalate and bis(2,2,2-trifluoroethyl) oxalate to yield a diverse set of oxamides derived mainly from hindered primary and secondary amines. The synthesis has shown moderate yields and high success rates across a 52-membered set of compounds (Bogolubsky et al., 2016) .

Electrolytes in Lithium-Ion Batteries

The compound plays a significant role in developing safer electrolytes for lithium-ion batteries. When combined with propylene carbonate and tris(2,2,2-trifluoroethyl) phosphate, it enhances the non-flammable characteristics of the electrolyte while improving compatibility with graphite anodes (Gu et al., 2020) . Furthermore, it contributes to the formation of a stable solid electrolyte interphase (SEI) film, which is crucial for battery performance and longevity (Li et al., 2012) .

Photoreduction Studies

In photochemistry, this compound has been utilized in studies investigating the photolysis of crystal violet oxalate. This research aims to enhance understanding of photoreduction mechanisms and their implications in various chemical processes (Leaver, 1972) .

Chemiluminescent Analysis

The compound is instrumental in chemiluminescent analysis, particularly in developing regenerable chemiluminescent polymers for chemical analysis. This innovative approach not only offers environmental benefits but also reduces costs by allowing reuse of the active compound (Lowry et al., 2004) .

Green Chemistry Applications

In the realm of green chemistry, this compound has been synthesized as a replacement for traditional halogenated oxalate esters used in chemiluminescence demonstrations. This application highlights its versatility and potential for environmentally friendly practices (Cambrea et al., 2013) .

Synthesis of Hindered Aliphatic Oxamides

A study demonstrated the effectiveness of this compound as a condensing agent in synthesizing unsymmetrical aliphatic ureas through a one-pot method. This approach yielded high overall success rates with moderate yields.

Electrolyte Stability

Research highlighted the stability of this compound under varying environmental conditions such as temperature and pressure. This stability indicates its potential use in high-performance battery systems where electrolyte reliability is critical.

Wirkmechanismus

The mechanism of action of methyl 2,2,2-trifluoroethyl oxalate involves its interaction with various molecular targets. The trifluoromethyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. In biochemical applications, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Bis(2,2,2-trifluoroethyl) oxalate: Another oxalate ester with similar applications in chemical synthesis.

2,2,2-Trifluoroethanol: A precursor used in the synthesis of methyl 2,2,2-trifluoroethyl oxalate.

Uniqueness: this compound is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in specialized chemical synthesis and industrial applications .

Biologische Aktivität

Methyl 2,2,2-trifluoroethyl oxalate is an organic compound that has garnered attention for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C6H4F6O4

- Molecular Weight : 254.08 g/mol

- Appearance : Colorless and odorless liquid

- Solubility : Water-soluble

- Boiling Point : Not specified

- Hazard Classification : Class 3 (Flammable liquids)

This compound exhibits biological activity primarily through its interactions in biochemical pathways. Its mode of action can be summarized as follows:

- Electrolyte Systems : The compound enhances the energy density of electrolyte systems and contributes to the formation of a durable Solid Electrolyte Interface (SEI) membrane, crucial in battery technology .

- Biochemical Pathways : It participates in various chemical reactions such as oxidation and reduction with primary and secondary amines to form oxamides .

Cellular Effects

Research indicates that this compound can influence cellular processes by acting as a reagent in biochemical studies. Its stability under high pressure without decomposition allows it to be utilized in high-pressure applications, which can affect cellular environments during experiments .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Application |

|---|---|---|

| This compound | 254.08 g/mol | Synthesis of hindered oxamides |

| Methyl (2,2,2-trifluoroethyl) oxalate | 180.16 g/mol | Similar synthesis approaches |

| Fluoroethylene carbonate | 116.06 g/mol | Electrolyte formulations |

Synthesis of Hindered Aliphatic Oxamides

A study demonstrated the effectiveness of this compound as a condensing agent in synthesizing unsymmetrical aliphatic ureas through a one-pot method. This approach yielded high overall success rates with moderate yields .

Electrolyte Stability

Research highlighted the stability of this compound under varying environmental conditions (temperature and pressure), indicating its potential for use in high-performance battery systems where electrolyte stability is critical .

Research Findings

Recent studies have investigated the biological implications of oxalates, including their role in kidney stone formation and metabolic processes. Notably:

Eigenschaften

IUPAC Name |

1-O-methyl 2-O-(2,2,2-trifluoroethyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O4/c1-11-3(9)4(10)12-2-5(6,7)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNCGGSHECUXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Methyl 2,2,2-trifluoroethyl oxalate a useful reagent in the synthesis of unsymmetrical N1,N2-substituted aliphatic oxamides?

A: this compound offers a convenient pathway for the synthesis of unsymmetrical oxamides due to the differing reactivity of its two ester groups. The research demonstrates a successful one-pot synthesis method where the methyl ester reacts preferentially with the first amine, followed by the reaction of the 2,2,2-trifluoroethyl ester with a second, potentially different, amine []. This selective reactivity allows for the controlled introduction of two different amine substituents onto the oxalic acid scaffold. This approach simplifies the synthesis compared to traditional methods that often require multiple steps and protection group strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.